Ethyl 5-(2,4,5-trimethylphenyl)oxazole-2-carboxylate
Overview
Description
Ethyl 5-(2,4,5-trimethylphenyl)oxazole-2-carboxylate, commonly referred to as E5TC, is a synthetic compound that has recently been found to have a wide range of applications in scientific research. E5TC is a derivative of oxazole, a heterocyclic aromatic compound that contains a five-member ring with two nitrogen atoms and three carbon atoms. The presence of the nitrogen atoms makes the compound particularly interesting for researchers, as it can be used to study the interactions between nitrogen and carbon-based molecules. This article will explore the synthesis method of E5TC, its mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and potential future directions.
Scientific Research Applications
Structural Analysis and Synthesis
Structure Elucidation
Research has been dedicated to understanding the structural characteristics of related compounds. For example, the structure of ethyl 5-methyl-10-(2,4,6-trimethylphenyl)-8-oxa-1,2,9-triazabicyclo[5.3.0]deca-3,5,9-triene-2-carboxylate was determined, revealing its complex conformation and highlighting the intricacies of its molecular geometry (Beltrame et al., 1993).
Synthetic Applications
The compound and its derivatives serve as versatile intermediates in organic synthesis. A methodology for synthesizing variously substituted oxazoles, using ethyl 2-chlorooxazole-4-carboxylate, showcases the compound's utility in creating complex molecular architectures (Hodgetts & Kershaw, 2002). Furthermore, direct and regioselective modifications of ethyl oxazole-4-carboxylate have been achieved through palladium-catalyzed reactions, expanding its application in medicinal chemistry (Verrier et al., 2009).
Crystallography and Material Science
Crystal Structure Determination
The crystal structure of ethyl 2-aminooxazole-5-carboxylate, related closely to the compound , was elucidated, providing insights into its potential for forming planar sheets connected by hydrogen bonding. This information is crucial for designing materials with specific molecular orientations and interactions (Kennedy et al., 2001).
Chemical Modifications and Bioactivity
Chemical Modifications
Efficient synthesis of functionalized 1,3-oxazoline-2-thiones under solvent-free conditions has been reported, demonstrating the compound's flexibility in undergoing chemical transformations to yield biologically active molecules (Yavari et al., 2008).
properties
IUPAC Name |
ethyl 5-(2,4,5-trimethylphenyl)-1,3-oxazole-2-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17NO3/c1-5-18-15(17)14-16-8-13(19-14)12-7-10(3)9(2)6-11(12)4/h6-8H,5H2,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YKBNGVSENSUJDS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NC=C(O1)C2=C(C=C(C(=C2)C)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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